molecular formula C14H7NO7S B1293369 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- CAS No. 82-50-8

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-

Cat. No.: B1293369
CAS No.: 82-50-8
M. Wt: 333.27 g/mol
InChI Key: JFORTLRWSWJGGI-UHFFFAOYSA-N
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Description

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is an organic compound belonging to the anthracene derivatives. It is a white powder with a molecular weight of 351.36 g/mol and a melting point of 136-140°C. This compound is soluble in water, alcohol, and other organic solvents. It is highly reactive and can be used in various synthetic and analytical processes.

Preparation Methods

The synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involves several steps. One common method includes the nitration of anthracene followed by sulfonation. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro and sulfonic acid groups into the anthracene framework . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound interacts with enzymes and proteins, making it useful in studying biochemical pathways and enzyme inhibition.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the biochemical context. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the cellular environment, affecting various biochemical pathways.

Comparison with Similar Compounds

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is unique due to the presence of both nitro and sulfonic acid groups, which significantly alter its reactivity and interaction with biomolecules. Similar compounds include:

  • 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
  • 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
  • Nuclear Fast Red (4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt) .

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

5-nitro-9,10-dioxoanthracene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO7S/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFORTLRWSWJGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058878
Record name 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
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Molecular Weight

333.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-50-8
Record name 9,10-Dihydro-5-nitro-9,10-dioxo-1-anthracenesulfonic acid
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Record name 1-Nitroanthraquinone-5-sulfonic acid
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Record name 1-Nitro-5-sulfoanthraquinone
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Record name 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
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Record name 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
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Record name 9,10-dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid
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Record name 1-NITROANTHRAQUINONE-5-SULFONIC ACID
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